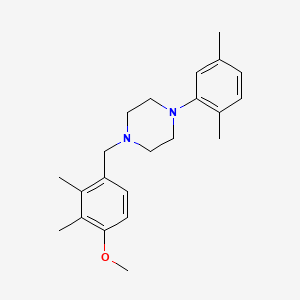
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide, also known as CMDB, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. CMDB belongs to the class of benzamide derivatives and has been studied for its pharmacological effects on various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's low solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term toxicity of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline and 3,5-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final product.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and anti-microbial effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-6-11(2)8-12(7-10)16(19)18-13-4-5-15(20-3)14(17)9-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXDPNRMYHSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
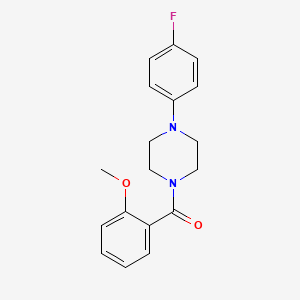
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
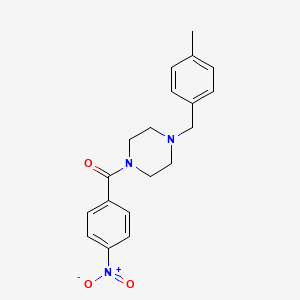
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
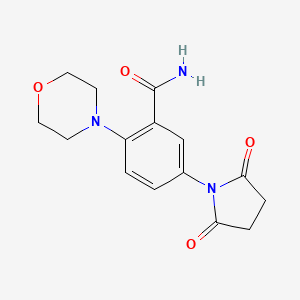

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)
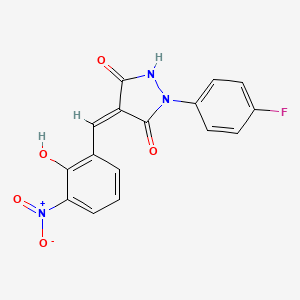

![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)

